molecular formula C26H19ClN2O3S2 B11974124 Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11974124
M. Wt: 507.0 g/mol
InChI Key: NRIKZOCIFMIOKG-KGENOOAVSA-N
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Description

Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include benzyl chloride, 3-chlorobenzaldehyde, and 2-thiophenecarboxylic acid. The synthesis may proceed through the formation of intermediate compounds, followed by cyclization and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, the compound’s potential therapeutic applications are explored. It may be evaluated for its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidines with different substituents. Examples include:

  • 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
  • 2-(4-methylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting biological activities. The presence of the benzyl group and the 3-chlorobenzylidene moiety may confer unique properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H19ClN2O3S2

Molecular Weight

507.0 g/mol

IUPAC Name

benzyl (2E)-2-[(3-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H19ClN2O3S2/c1-16-22(25(31)32-15-17-7-3-2-4-8-17)23(20-11-6-12-33-20)29-24(30)21(34-26(29)28-16)14-18-9-5-10-19(27)13-18/h2-14,23H,15H2,1H3/b21-14+

InChI Key

NRIKZOCIFMIOKG-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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